molecular formula C10H15NO2S B12102302 Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate, 97

Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate, 97

Cat. No.: B12102302
M. Wt: 213.30 g/mol
InChI Key: AIKOBLQGXOVNNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate, 97% is a specialized organic compound known for its unique chemical structure and reactivity. This compound features an isothiocyanate group attached to a cyclohexane ring, which is further substituted with an ethyl ester group. Its high purity of 97% makes it suitable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate typically involves the reaction of cis-2-amino-1-cyclohexanecarboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then treated with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored, and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

    Reduction: Reduction of the isothiocyanate group can yield amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Thioureas and Thiocarbamates: Formed from nucleophilic substitution reactions.

    Sulfonyl Derivatives: Resulting from oxidation reactions.

    Amines: Produced through reduction reactions.

Scientific Research Applications

Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate exerts its effects is primarily through the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound targets specific amino acid residues, such as cysteine, in proteins, thereby inhibiting enzyme activity or modifying protein structure.

Comparison with Similar Compounds

Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate can be compared with other isothiocyanate-containing compounds, such as:

    Phenyl isothiocyanate: Known for its use in peptide sequencing.

    Allyl isothiocyanate: Found in mustard oil and known for its pungent flavor and antimicrobial properties.

    Methyl isothiocyanate: Used as a soil fumigant and pesticide.

Compared to these compounds, Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate is unique due to its cyclohexane ring structure and ethyl ester group, which confer distinct reactivity and physical properties.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

ethyl 2-isothiocyanatocyclohexane-1-carboxylate

InChI

InChI=1S/C10H15NO2S/c1-2-13-10(12)8-5-3-4-6-9(8)11-7-14/h8-9H,2-6H2,1H3

InChI Key

AIKOBLQGXOVNNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCC1N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.